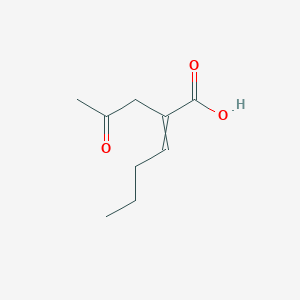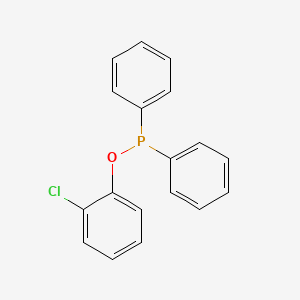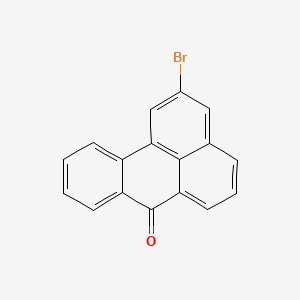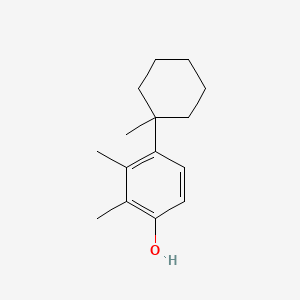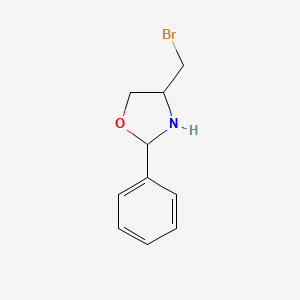
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the oxazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of 2-phenyl-1,3-oxazolidine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) as the brominating reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, under mild conditions and often with the aid of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination, which facilitates the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones.
Reduction Reactions: Reduction can lead to the formation of 2-phenyl-1,3-oxazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-phenyl-1,3-oxazolidine.
Oxidation: The major product is 2-phenyl-1,3-oxazolidinone.
Reduction: The major product is 2-phenyl-1,3-oxazolidine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting bacterial infections.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobenzyl bromide
- 4-(Bromomethyl)benzoic acid
- 4-Bromomethyl coumarin
Uniqueness
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is unique due to its oxazolidine ring structure, which imparts distinct chemical properties compared to other bromomethyl compounds. The presence of both nitrogen and oxygen atoms in the ring enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
63221-91-0 |
|---|---|
Fórmula molecular |
C10H12BrNO |
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H12BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
Clave InChI |
AJKALFSKRLLYFA-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(O1)C2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



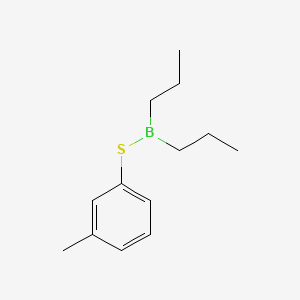


![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

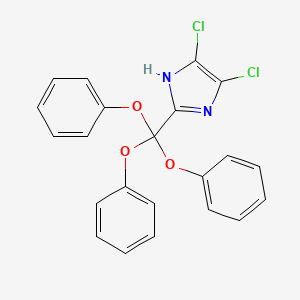
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

